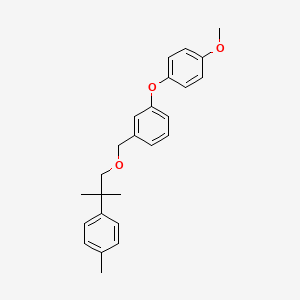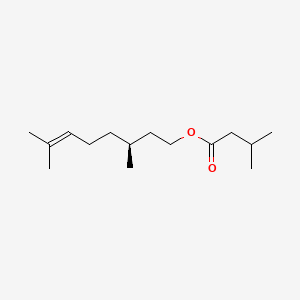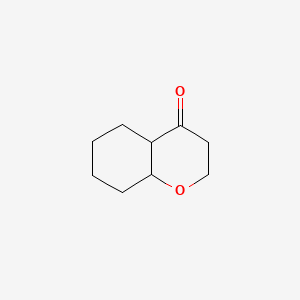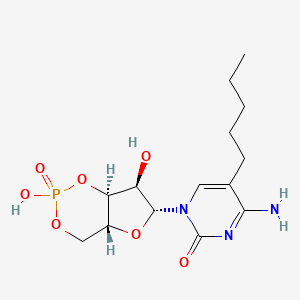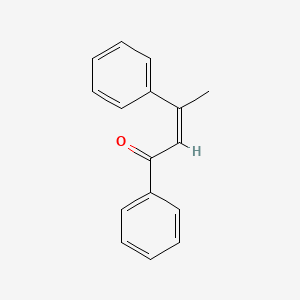
4,8,12,15,19,23-Hexaazahexacosanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,12,15,19,23-Hexaazahexacosanedinitrile is a chemical compound with the molecular formula C20H42N8. It is characterized by the presence of six secondary amine groups and two nitrile groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,15,19,23-Hexaazahexacosanedinitrile typically involves the reaction of polyamines with nitrile-containing compounds. One common method is the stepwise addition of cyanoethyl groups to a polyamine backbone. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,8,12,15,19,23-Hexaazahexacosanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The secondary amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Hexaamine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
4,8,12,15,19,23-Hexaazahexacosanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties .
Mécanisme D'action
The mechanism of action of 4,8,12,15,19,23-Hexaazahexacosanedinitrile involves its ability to form stable complexes with metal ions and other molecules. The secondary amine groups can coordinate with metal ions, while the nitrile groups can participate in various chemical reactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8,12,15,19,21-Tetracosahexaenoic acid: A very long-chain fatty acid with multiple double bonds.
Polyamines: Compounds with multiple amine groups, such as spermidine and spermine.
Uniqueness
4,8,12,15,19,23-Hexaazahexacosanedinitrile is unique due to its combination of six secondary amine groups and two nitrile groups, which provide a versatile platform for chemical modifications and applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
84196-05-4 |
|---|---|
Formule moléculaire |
C20H42N8 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
3-[3-[3-[2-[3-[3-(2-cyanoethylamino)propylamino]propylamino]ethylamino]propylamino]propylamino]propanenitrile |
InChI |
InChI=1S/C20H42N8/c21-7-1-9-23-11-3-13-25-15-5-17-27-19-20-28-18-6-16-26-14-4-12-24-10-2-8-22/h23-28H,1-6,9-20H2 |
Clé InChI |
OLIDNNLFIODMHK-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCCNCCNCCCNCCCNCCC#N)CNCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)



